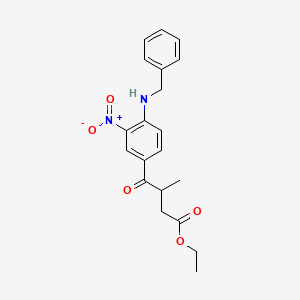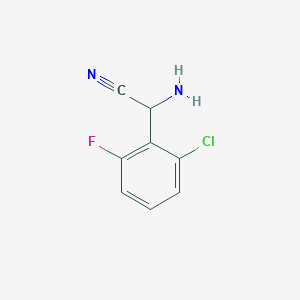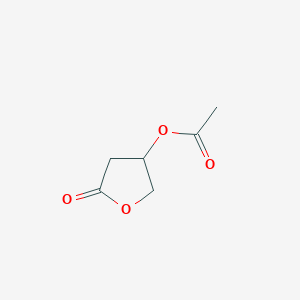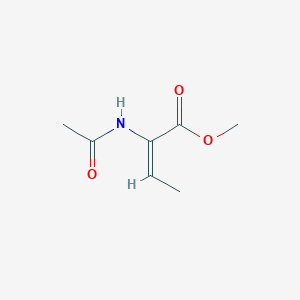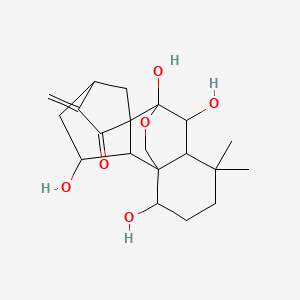![molecular formula C11H19NS B12108828 (Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine](/img/structure/B12108828.png)
(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-ブチル)[1-(5-メチルチオフェン-2-イル)エチル]アミンは、分子式C₁₁H₁₉NSを持つ有機化合物です。この化合物は、アミンに結合した2-ブチル基と、さらに5-メチルチオフェン-2-イル基に結合したアミンを特徴としています。その構造中に脂肪族成分と芳香族成分の両方が存在するため、様々な化学研究の興味深い対象となっています。
準備方法
合成経路と反応条件
-
グリニャール反応: : (2-ブチル)[1-(5-メチルチオフェン-2-イル)エチル]アミンを合成する一般的な方法の一つに、グリニャール反応があります。このプロセスは、通常、無水エーテル中で2-ブチルブロミドとマグネシウムからグリニャール試薬を調製することから始まります。次に、グリニャール試薬を5-メチルチオフェン-2-カルバルデヒドと反応させて対応するアルコールを生成し、その後、アンモニアまたはアミン源とシアノ水素化ホウ素ナトリウムなどの還元剤を使用して、還元アミノ化によってアミンに変換されます。
-
還元アミノ化: : もう一つのアプローチには、5-メチルチオフェン-2-カルバルデヒドと2-ブチルアミンを、トリ酢酸ホウ素ナトリウムなどの還元剤の存在下で直接還元アミノ化する方法があります。
工業的生産方法
(2-ブチル)[1-(5-メチルチオフェン-2-イル)エチル]アミンの工業的生産には、効率と収率を高めるために連続フロープロセスが用いられる場合があります。これらの方法は、反応条件を正確に制御するために自動化システムを利用し、製品の一貫した品質を確保することがよくあります。
化学反応の分析
反応の種類
-
酸化: : (2-ブチル)[1-(5-メチルチオフェン-2-イル)エチル]アミンは、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して、対応する酸化物やスルホキシドを生成する酸化反応を受けることができます。
-
還元: : この化合物は、水素化リチウムアルミニウムなどの還元剤を使用して還元することができ、より単純なアミンまたはアルコールを生成します。
-
置換: : 特にアミン基で、塩化チオニルなどのハロゲン化剤がアミンをハロゲンで置換することができる求核置換反応が起こります。
一般的な試薬と条件
酸化剤: 過酸化水素、過マンガン酸カリウム。
還元剤: シアノ水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
ハロゲン化剤: 塩化チオニル、三臭化リン。
生成される主な生成物
酸化: スルホキシド、スルホン。
還元: より単純なアミン、アルコール。
置換: ハロゲン化誘導体。
科学研究への応用
化学
化学において、(2-ブチル)[1-(5-メチルチオフェン-2-イル)エチル]アミンは、より複雑な分子の合成における中間体として使用されます。そのユニークな構造により、様々な反応機構と経路を探求することができます。
生物学
生物学的研究では、この化合物は、アミンと生体分子の間の相互作用を研究するために使用することができます。これは、生物系における類似のアミンの挙動を理解するためのモデル化合物として役立つ可能性があります。
医学
潜在的な医薬品としての用途には、医薬品化合物の合成における前駆体としての使用が含まれます。その構造成分は、特定の生体経路を標的とする薬物の開発に貢献する可能性があります。
産業
産業部門では、(2-ブチル)[1-(5-メチルチオフェン-2-イル)エチル]アミンは、農薬や材料科学への用途を含む特殊化学品の製造に使用することができます。
科学的研究の応用
Chemistry
In chemistry, (Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the interactions between amines and biological molecules. It may serve as a model compound for understanding the behavior of similar amines in biological systems.
Medicine
Potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical compounds. Its structural components may contribute to the development of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, including agrochemicals and materials science applications.
作用機序
(2-ブチル)[1-(5-メチルチオフェン-2-イル)エチル]アミンが効果を発揮するメカニズムには、酵素や受容体などの分子標的との相互作用が含まれます。アミン基は、生体分子と水素結合またはイオン相互作用を形成することができ、その活性を変化させます。チオフェン環は、π-π相互作用に関与したり、疎水性部分として機能したりして、化合物の全体的な結合親和性と特異性に影響を与えます。
類似化合物の比較
類似化合物
(2-ブチル)[1-(チオフェン-2-イル)エチル]アミン: チオフェン環にメチル基がありません。これは、その化学反応性と生物活性に影響を与える可能性があります。
(2-ブチル)[1-(5-エチルチオフェン-2-イル)エチル]アミン: メチル基の代わりにエチル基が含まれており、その立体および電子特性に影響を与える可能性があります。
独自性
(2-ブチル)[1-(5-メチルチオフェン-2-イル)エチル]アミンは、チオフェン環に5-メチル基が存在することで独特であり、これはその化学的挙動と他の分子との相互作用に影響を与える可能性があります。この構造的特徴は、類似の化合物と比較して、その安定性、反応性、または結合特性を強化する可能性があります。
類似化合物との比較
Similar Compounds
(Butan-2-yl)[1-(thiophen-2-yl)ethyl]amine: Lacks the methyl group on the thiophene ring, which may alter its chemical reactivity and biological activity.
(Butan-2-yl)[1-(5-ethylthiophen-2-yl)ethyl]amine: Contains an ethyl group instead of a methyl group, potentially affecting its steric and electronic properties.
Uniqueness
(Butan-2-yl)[1-(5-methylthiophen-2-yl)ethyl]amine is unique due to the presence of the 5-methyl group on the thiophene ring, which can influence its chemical behavior and interactions with other molecules. This structural feature may enhance its stability, reactivity, or binding properties compared to similar compounds.
特性
分子式 |
C11H19NS |
|---|---|
分子量 |
197.34 g/mol |
IUPAC名 |
N-[1-(5-methylthiophen-2-yl)ethyl]butan-2-amine |
InChI |
InChI=1S/C11H19NS/c1-5-8(2)12-10(4)11-7-6-9(3)13-11/h6-8,10,12H,5H2,1-4H3 |
InChIキー |
MVNHGQFSQXLPNP-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC(C)C1=CC=C(S1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bis(2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3,4-diphenylcyclobutane-1,2-dicarboxylate](/img/structure/B12108749.png)
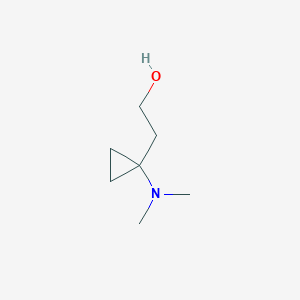


![1-{[(Thiophen-2-ylmethyl)-carbamoyl]-methyl}-cyclohexanecarboxylic acid](/img/structure/B12108768.png)
